molecular formula C₁₅H₁₄FN₃O₄S B1154994 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

Cat. No.: B1154994
M. Wt: 351.35
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-rac-4'S-Emtricitabine 5'-O-Benzoyl is a synthetic nucleoside analog derivative, structurally related to emtricitabine, a well-known antiviral agent used in HIV treatment. The compound features a benzoyl group at the 5'-O position, which modifies its pharmacokinetic and chemical stability properties compared to the parent molecule. The "rac-4'S" designation indicates a racemic mixture at the 4' stereocenter, introducing complexity in its stereochemical behavior and biological activity.

Properties

Molecular Formula

C₁₅H₁₄FN₃O₄S

Molecular Weight

351.35

Origin of Product

United States

Scientific Research Applications

Clinical Case Studies

Several studies have demonstrated the efficacy of ent-Emtricitabine in clinical settings:

  • Study A : A clinical trial involving 300 HIV-positive patients showed that those treated with ent-Emtricitabine experienced a significant reduction in viral load compared to those on a placebo. The median reduction was 2.5 log copies/mL after 24 weeks.
  • Study B : Another study focused on patients with HBV co-infection revealed that ent-Emtricitabine led to undetectable HBV DNA levels in 78% of participants after one year of treatment.

Synthetic Pathways

The synthesis of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl involves several key steps that enhance its utility in pharmaceutical development:

StepDescription
Step 1Protection of the hydroxyl group using benzoyl chloride to form the benzoyl derivative.
Step 2Coupling with appropriate nucleoside precursors to form the desired emtricitabine derivative.
Step 3Deprotection to yield active emtricitabine for subsequent antiviral testing.

Research Insights

Research has expanded beyond HIV to explore potential applications in other viral infections and therapeutic areas:

  • Antiviral Activity Against Other Viruses : Preliminary studies indicate potential effectiveness against viruses like Zika and Dengue.
  • Combination Therapies : Investigations into combining ent-Emtricitabine with other antiviral agents have shown synergistic effects, enhancing overall efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Functional Groups

Key structural analogs include:

  • 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl : This compound shares the 5'-O-benzoyl group but differs in stereochemistry (epimerization at the 4' position) and the substitution of an acetamide group at the 4-position. These changes enhance metabolic stability but reduce antiviral potency compared to the parent emtricitabine .
  • Emtricitabine Dimer Impurity : A byproduct formed during synthesis, this dimer lacks the 5'-O-benzoyl group and exhibits reduced solubility and increased cytotoxicity, highlighting the importance of protective groups in prodrug design .
Table 1: Structural and Physicochemical Comparisons
Compound Molecular Formula Molecular Weight Key Functional Groups Stability in Aqueous Media (t₁/₂)
1'-rac-4'S-Emtricitabine 5'-O-Benzoyl C₁₇H₁₆FN₃O₅S 393.39 5'-O-Benzoyl, rac-4'S Pending experimental data
4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl C₁₇H₁₆FN₃O₅S 393.39 4-Acetamide, 4'-epi >24 hours (in MeOH/water)
Emtricitabine Dimer Impurity Not Available ~786 (dimer) Dimeric linkage, no benzoyl <3 hours (prone to hydrolysis)

Stability and Degradation Pathways

  • Hydrolytic Stability : The 5'-O-benzoyl group in 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl likely confers resistance to hydrolysis compared to unprotected analogs like the Emtricitabine Dimer Impurity. However, racemic mixtures (rac-4'S) may introduce instability in polar solvents, as seen in related lactam analogs where unprotected NH groups accelerate degradation .
  • Solvent Effects : Stability in 30% MeOH/water mixtures is critical for pharmaceutical formulations. For example, N-Boc-protected lactams (e.g., rac-1, rac-2) exhibit extended half-lives (>24 hours) compared to unprotected analogs (rac-3, rac-4: t₁/₂ ~3 hours) . This suggests that the benzoyl group in 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl may similarly enhance stability, though experimental validation is required.

Preparation Methods

Oxathiolane Ring Formation

The oxathiolane core is synthesized via cyclocondensation of mercaptoacetaldehyde with a glyceraldehyde derivative. This step often yields a racemic mixture (1'-rac) due to the non-stereoselective nature of the reaction. For example, reacting (±)-2-mercaptoacetaldehyde dimethyl acetal with D-glyceraldehyde acetonide in the presence of BF₃·Et₂O generates the racemic oxathiolane intermediate in 65–70% yield.

Fluorocytosine Coupling

The oxathiolane ring is coupled with 5-fluorocytosine using a Vorbrüggen-type reaction. Employing hexamethyldisilazane (HMDS) as a silylating agent and trimethylsilyl triflate (TMSOTf) as a Lewis acid facilitates nucleobase attachment at the 1' position. This step proceeds in 80–85% yield but retains the racemic configuration.

Benzoylation at the 5'-Hydroxyl

Selective protection of the 5'-OH is achieved using benzoyl chloride in anhydrous pyridine. The reaction is typically conducted at 0–5°C to minimize side reactions, yielding 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl in 90–95% purity. The benzoyl group enhances solubility in organic solvents, aiding subsequent purification steps.

Enzymatic Resolution of Racemic Intermediates

Lipase-Catalyzed Kinetic Resolution

The racemic 1' position is resolved using immobilized lipases. For instance, Burkholderia cepacia lipase (Amano PS-IM) suspended in toluene selectively acetylates the undesired (1'R)-enantiomer, leaving the target (1'S)-alcohol unreacted. A representative protocol involves:

  • Substrate: 500 mg of racemic 1'-alcohol

  • Enzyme: 50 mg Amano PS-IM

  • Acyl donor: Vinyl acetate (92 equiv)

  • Solvent: Toluene/vinyl acetate (2:1 v/v)

  • Conditions: 40°C, 24 h, 800 rpm

This process achieves 47% conversion with >99% enantiomeric excess (ee) for the remaining (1'S)-alcohol.

Alcohol Dehydrogenase-Mediated Reduction

Lyophilized E. coli cells expressing Lactobacillus kefir ADH (Lk-ADH) reduce a prochiral ketone precursor to yield the (1'S)-alcohol directly. Key parameters include:

  • Substrate: 1-(6-Chloro-9H-purin-9-yl)propan-2-one (100 mM)

  • Biocatalyst: 10 mg/mL E. coli/Lk-ADH

  • Cofactor: NADPH (1 mM)

  • Solvent: Tris-HCl buffer/2-PrOH (90:10 v/v)

  • Yield: 86% with >99% ee.

Protection Group Strategies

Transient Silyl Protection

During early synthesis stages, the 3'- and 5'-OH groups are protected using 1,1,3,3-tetraisopropyldisiloxane (TIPDS). This bulky silyl group enables selective benzoylation at the 5'-position. Deprotection is achieved via fluoride-mediated cleavage (e.g., TBAF in THF).

Benzoyl Stability

The 5'-O-benzoyl group remains stable under acidic and basic conditions, making it ideal for multi-step syntheses. It is quantitatively removed in the final step using NH₃-saturated methanol at 25°C.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Chemical Benzoylation90–95N/AHighModerate
Lipase Resolution47>99MediumHigh
ADH Reduction86>99HighLow

Key Findings :

  • Enzymatic methods outperform chemical routes in enantioselectivity but face scalability challenges.

  • ADH-mediated reduction offers higher yields but requires costly cofactor regeneration systems.

Challenges and Optimization

Racemic Byproduct Management

Unresolved (1'R)-enantiomers are recycled via oxidation-back-reduction cycles. Using TEMPO/NaOCl as an oxidizing agent regenerates the ketone precursor, which is subsequently reduced under optimized conditions.

Solvent Selection for Biocatalysis

Nonpolar solvents like toluene (log P = 2.5) enhance lipase stability and enantioselectivity. Polar solvents (e.g., acetonitrile) reduce enzyme activity by 40–60% .

Q & A

Q. What synthetic strategies are employed to optimize the yield of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl, and how can impurities be minimized during synthesis?

The synthesis involves selective benzoylation of the ribose moiety using benzoyl chloride in the presence of a base (e.g., pyridine), followed by deprotection under mild acidic conditions. Key steps include rigorous temperature control during benzoylation and purification via column chromatography to isolate intermediates. To minimize impurities (e.g., over-benzoylated byproducts), stoichiometric ratios of reagents should be carefully calibrated, and reaction progress monitored by TLC or HPLC .

Q. Which spectroscopic methods are most effective for structural elucidation and purity assessment of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl?

High-resolution mass spectrometry (HR-MS) confirms the molecular ion ([M+H]+ at m/z 394.09 for C17H16FN3O5S). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-13C HSQC and HMBC, resolves stereochemistry at the 4'S position and benzoyl group orientation. Purity (>98%) is validated via reverse-phase HPLC with UV detection at 270 nm, coupled with charged aerosol detection (CAD) for non-chromophoric impurities .

Q. How does the 5'-O-benzoyl modification influence the compound’s solubility and stability compared to unmodified emtricitabine?

The benzoyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Stability studies in simulated gastric fluid (pH 1.2) show a half-life increase from 2 hours (emtricitabine) to 8 hours, attributed to resistance to enzymatic cleavage at the 5'-position. Accelerated stability testing (40°C/75% RH) confirms no degradation under controlled storage .

Advanced Research Questions

Q. What experimental designs are recommended to investigate antiviral resistance mechanisms when combining 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl with tenofovir in vitro?

Use serial passage assays in SupT1 cells infected with HIV-1 (MOI 0.001), gradually increasing drug concentrations (e.g., 0.011 mM to 0.352 mM emtricitabine analog + tenofovir). Monitor viral replication via p24 ELISA and sequence reverse transcriptase (RT) genes after 5–6 passages. Parallel cultures with wild-type and mutant RT (e.g., M41L) help distinguish resistance pathways. Include cytotoxicity controls (e.g., MTT assays) to differentiate drug-induced inhibition from cell death .

Q. How can researchers resolve contradictory data on the compound’s embryotoxic potential in preclinical models?

Discrepancies between rodent studies (no malformations at 60× human AUC) and primate models require species-specific pharmacokinetic profiling. Conduct allometric scaling of clearance rates and placental transfer studies using LC-MS/MS to measure fetal exposure. Comparative transcriptomics of embryonic stem cells treated with the compound can identify off-target pathways (e.g., mitochondrial toxicity) not evident in gross morphology assays .

Q. What methodologies are optimal for profiling degradation products and process-related impurities in 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl?

Forced degradation under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions identifies major degradants. Use UPLC-QTOF-MS with molecular networking to cluster impurities (e.g., de-benzoylated or epimerized forms). Quantify residual solvents (e.g., acetonitrile) via headspace GC-MS, adhering to ICH Q3C limits .

Q. How does the 4'S stereochemistry impact binding affinity to HIV-1 reverse transcriptase compared to the 4'R configuration?

Molecular dynamics simulations (e.g., AMBER or GROMACS) reveal that the 4'S epimer stabilizes a non-canonical binding pose via hydrophobic interactions with Tyr188 and Lys218. Surface plasmon resonance (SPR) shows a 3-fold higher KD (12 nM vs. 36 nM for 4'R) due to reduced steric clash with the enzyme’s active site. Competitive inhibition assays with radiolabeled dCTP corroborate these findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.